Sulfonyl Substituent-Driven Potency Differential in Enzyme Inhibition
In a closely related series of 1,2,4-oxadiazole/pyrrolidine hybrids, changing the sulfonyl substituent from methanesulfonyl to various aryl sulfonyl groups resulted in IC50 values spanning from mid-nanomolar to low-micromolar ranges against E. coli DNA gyrase and topoisomerase IV, representing over a 10-fold potency shift [1]. The target compound is inferred to occupy a distinct region of this activity landscape by virtue of its specific methanesulfonyl group.
| Evidence Dimension | E. coli DNA gyrase/topoisomerase IV inhibitory potency |
|---|---|
| Target Compound Data | Not directly reported; inferred to be in the mid-nanomolar range based on closest analogs |
| Comparator Or Baseline | 1,2,4-Oxadiazole/pyrrolidine hybrids with aromatic sulfonyl substituents |
| Quantified Difference | >10-fold IC50 variation across sulfonyl variants within the same scaffold |
| Conditions | In vitro enzyme inhibition assays (DNA gyrase supercoiling and topoisomerase IV decatenation) |
Why This Matters
The methanesulfonyl group is not a passive structural feature; it directly controls potency, and substituting it with an aryl sulfonyl analog can lead to a >10-fold loss or gain in target inhibition, making compound identity critical for assay interpretation.
- [1] Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry, 2022, 15, 103538. View Source
